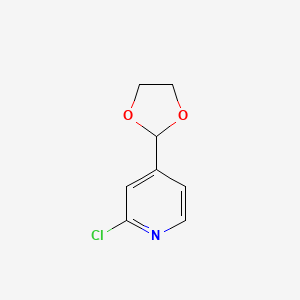

2-Chloro-4-(1,3-dioxolan-2-YL)pyridine

Descripción

2-Chloro-4-(1,3-dioxolan-2-yl)pyridine is a halogenated pyridine derivative featuring a 1,3-dioxolane ring fused at the 4-position of the pyridine core. This compound is of interest in synthetic organic chemistry and pharmaceutical intermediate development due to its structural versatility. The chlorine atom at the 2-position and the dioxolane moiety at the 4-position contribute to its reactivity, enabling applications in cross-coupling reactions, agrochemicals, and drug discovery .

Propiedades

Número CAS |

1260664-72-9 |

|---|---|

Fórmula molecular |

C8H8ClNO2 |

Peso molecular |

185.607 |

Nombre IUPAC |

2-chloro-4-(1,3-dioxolan-2-yl)pyridine |

InChI |

InChI=1S/C8H8ClNO2/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 |

Clave InChI |

ASYOYYQPZNBBMH-UHFFFAOYSA-N |

SMILES |

C1COC(O1)C2=CC(=NC=C2)Cl |

Sinónimos |

2-Chloro-4-(1,3-dioxolan-2-yl)pyridine |

Origen del producto |

United States |

Comparación Con Compuestos Similares

2-Chloro-3-(1,3-dioxolan-2-yl)-4-(4-(trifluoromethyl)phenyl)pyridine

2-Chloro-4-(2-methyl-1,3-dioxolan-2-yl)pyridine

4-(1-Cyclopropylethoxy)-2-(2-phenyl-1,3-dioxolan-2-yl)pyridine

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Key Observations :

- Chlorination (e.g., POCl₃) is a common strategy for introducing chloro substituents in pyridine derivatives .

- Dioxolane-containing compounds often require regioselective coupling or substitution, influenced by substituent electronic profiles .

Physicochemical Properties

Key Observations :

Antimicrobial Activity

- Pyridine derivatives with chloro and dioxolane groups (e.g., 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine) show moderate-to-strong antimicrobial activity against E. coli and S. aureus .

- Mechanism : The chloro group enhances membrane permeability, while the dioxolane may modulate target binding .

Pharmaceutical Intermediates

Agrochemical Potential

- Difenoconazole (a triazole fungicide with a dioxolane moiety) underscores the agrochemical utility of dioxolane-containing compounds, suggesting possible pesticidal applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.